5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring attached to a thiophene ring via a carboxylic acid group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets These targets include enzymes, receptors, and other proteins involved in various biochemical pathways
Mode of Action
It is known that many heterocyclic compounds, including those containing a pyrazole ring, can interact with their targets through various mechanisms, such as hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Many heterocyclic compounds, including those containing a pyrazole ring, have been reported to affect a variety of biochemical pathways . These pathways are involved in a wide range of biological processes, including inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Result of Action
Many heterocyclic compounds, including those containing a pyrazole ring, have been reported to have a variety of biological activities . These activities can result in a wide range of effects at the molecular and cellular levels, depending on the specific targets and pathways affected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the reaction of 4-amino-1H-pyrazole with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole: A precursor in the synthesis of various heterocyclic compounds.
Thiophene-2-carboxylic acid: A key building block in organic synthesis.
5-Amino-1H-pyrazole-4-carboxylic acid: A compound with similar structural features and reactivity
Uniqueness
5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is unique due to its combined pyrazole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
5-[(4-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPPXSLVZWLZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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